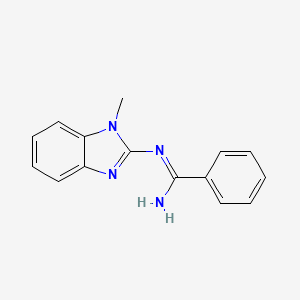
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPPE is a piperazine derivative that has been extensively studied for its ability to modulate the activity of certain receptors in the brain. In
作用機序
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine's mechanism of action involves binding to specific sites on the α7 nAChR and GABA-A receptor, which enhances their activity. This results in an increase in the release of certain neurotransmitters, such as acetylcholine and GABA, which play important roles in cognitive function and anxiety regulation, respectively.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. In studies using animal models, 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been found to improve cognitive function and memory, reduce anxiety and stress, and increase locomotor activity. 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has also been shown to have neuroprotective effects, protecting against the damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its ability to specifically target certain receptors in the brain, allowing for more precise modulation of their activity. 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine-based drugs for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential direction is the investigation of 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine's effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further studies are needed to fully understand the mechanisms underlying 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine's neuroprotective effects and to determine its safety and efficacy in humans.
Conclusion:
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine is a promising compound with a range of potential applications in scientific research. Its ability to modulate the activity of specific receptors in the brain has made it a valuable tool for investigating the mechanisms underlying cognitive function, anxiety regulation, and neuroprotection. Further research is needed to fully explore the potential of 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine and to determine its safety and efficacy in clinical settings.
合成法
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 4-(chloromethyl)pyridine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been widely used in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and memory. 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has also been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and stress.
特性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-23-18-5-3-4-17(19(18)24-2)15-22-12-10-21(11-13-22)14-16-6-8-20-9-7-16/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQAAIIWICYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
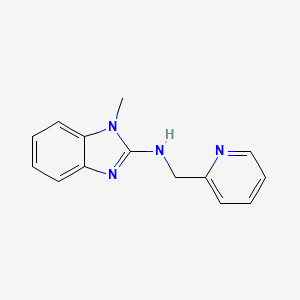
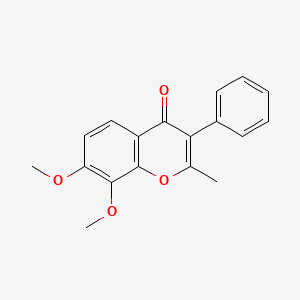

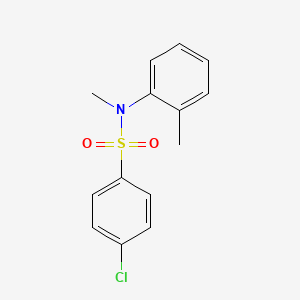
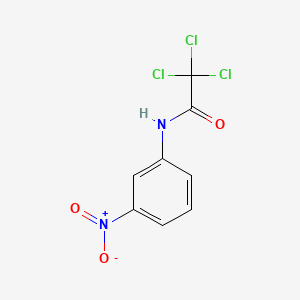
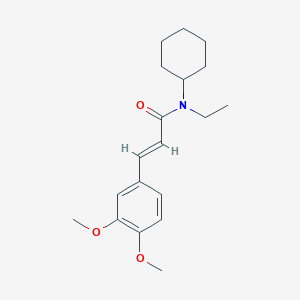
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
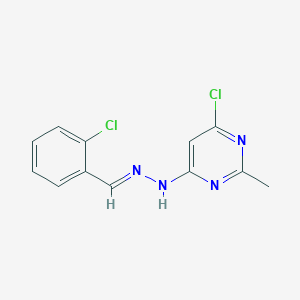

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)
